![molecular formula C10H8BrNO B1272251 5-(Bromomethyl)-3-phenylisoxazole CAS No. 2039-50-1](/img/structure/B1272251.png)
5-(Bromomethyl)-3-phenylisoxazole
Overview
Description
“5-(Bromomethyl)-3-phenylisoxazole” is a chemical compound with the molecular formula C4H4BrNO . It is a derivative of isoxazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-3-phenylisoxazole” consists of a five-membered isoxazole ring with a bromomethyl group at the 5-position and a phenyl group at the 3-position .
Chemical Reactions Analysis
While specific chemical reactions involving “5-(Bromomethyl)-3-phenylisoxazole” are not detailed in the searched literature, isoxazoles in general are known to participate in various chemical reactions . For instance, they can undergo electrophilic substitution, nucleophilic addition, and cycloaddition reactions .
Scientific Research Applications
Polymer Synthesis
5-(Bromomethyl)-3-phenylisoxazole: is utilized in the synthesis of block copolymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization . These polymers have applications in creating materials with specific mechanical properties for industrial use.
Fluorescent Dye Development
This compound serves as a multifunctional dye in biological experiments. It aids in the observation and analysis of cell structures, tracking biomolecules, and evaluating cell functions . Its applications extend from scientific research to diagnostics.
Medicinal Chemistry
In medicinal chemistry, 5-(Bromomethyl)-3-phenylisoxazole derivatives are explored for their therapeutic potential. They are incorporated into molecules that exhibit a range of biological activities, including anti-inflammatory and anticancer properties .
Environmental Science
The compound’s derivatives are investigated for their role in environmental science, particularly in the safety and handling of chemicals. It’s crucial to understand the compound’s interaction with the environment and its potential hazards .
Materials Science
In materials science, 5-(Bromomethyl)-3-phenylisoxazole is part of the development of hypercrosslinked porous polymer materials. These materials have applications in gas storage, carbon capture, and molecular separation .
Pharmaceutical Research
The compound is evaluated for its use in pharmaceuticals, particularly in the synthesis of drugs containing nitrogen heterocycles. It’s part of the process to create molecules with specific pharmacological activities .
Agricultural Research
Derivatives of 5-(Bromomethyl)-3-phenylisoxazole are synthesized for their potential use as fungicides in agricultural research. They contribute to the protection of crops against phytopathogenic fungi .
Food Industry
While not directly used in food products, the compound’s derivatives could be involved in the synthesis of food packaging materials. Research in this area focuses on creating safer and more sustainable packaging solutions .
Mechanism of Action
Target of Action
Bromomethyl compounds are known to be used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially target organoboron reagents in these reactions .
Mode of Action
Bromomethyl compounds are known to participate in nucleophilic substitution reactions . In the context of Suzuki–Miyaura cross-coupling reactions, the bromomethyl group could potentially undergo transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-3-phenylisoxazole can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, can depend on factors such as reaction conditions and the stability of the organoboron reagents involved .
properties
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMBFFXQKJEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372738 | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-phenylisoxazole | |
CAS RN |
2039-50-1 | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-(Bromomethyl)-3-phenylisoxazole in the bromination of the isoxazole ring?
A: While the provided research article [] focuses on the synthesis of 5-hydroxyisoxazolines from (3-phenylisoxazolyl-5)-acetic acid, it highlights the formation of 4-bromo-5-bromomethyl-3-phenylisoxazole as a key intermediate. This suggests that 5-(bromomethyl)-3-phenylisoxazole likely serves as a precursor in this reaction sequence. The proposed mechanism involves a 4-bromoisoxazoline-spiro-γ-lactone intermediate, further emphasizing the importance of the bromomethyl group in facilitating the reaction pathway.
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